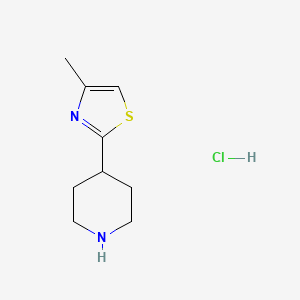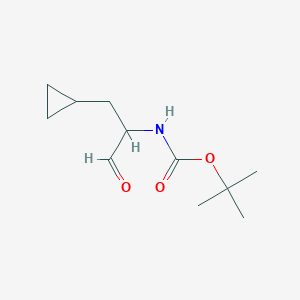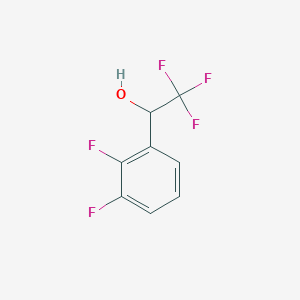
N''-cyclohexylguanidine; sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’‘-cyclohexylguanidine; sulfuric acid is a compound formed by the combination of N’‘-cyclohexylguanidine and sulfuric acid. This compound is known for its unique chemical properties and applications in various scientific fields. N’'-cyclohexylguanidine is an organic compound with the molecular formula C7H17N3, while sulfuric acid is a highly corrosive mineral acid with the molecular formula H2SO4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-cyclohexylguanidine; sulfuric acid typically involves the reaction of N’'-cyclohexylguanidine with sulfuric acid under controlled conditions. The reaction is exothermic and requires careful handling due to the corrosive nature of sulfuric acid. The general reaction can be represented as follows:
C7H17N3+H2SO4→C7H17N3⋅H2SO4
Industrial Production Methods
In industrial settings, the production of N’'-cyclohexylguanidine; sulfuric acid involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure conditions to ensure maximum yield and purity of the product. The final product is then purified through crystallization or distillation processes.
Analyse Chemischer Reaktionen
Types of Reactions
N’'-cyclohexylguanidine; sulfuric acid undergoes various chemical reactions, including:
Neutralization Reactions: Reacts with bases to form salts and water.
Substitution Reactions: Can undergo nucleophilic substitution reactions due to the presence of the guanidine group.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Neutralization: Reacts with bases such as sodium hydroxide under aqueous conditions to form salts.
Substitution: Nucleophiles such as halides can react with the guanidine group under mild conditions.
Oxidation/Reduction: Strong oxidizing or reducing agents can be used, but these reactions require careful control of conditions.
Major Products
Salts: Formed from neutralization reactions.
Substituted Compounds: Resulting from nucleophilic substitution reactions.
Oxidized/Reduced Products: Depending on the specific redox reaction conditions.
Wissenschaftliche Forschungsanwendungen
N’'-cyclohexylguanidine; sulfuric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’'-cyclohexylguanidine; sulfuric acid involves its interaction with molecular targets such as enzymes and proteins. The guanidine group can form hydrogen bonds and electrostatic interactions with amino acid residues, leading to inhibition or modulation of enzyme activity. The sulfuric acid component can enhance the compound’s reactivity and stability in various chemical environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyclooctylguanidine; sulfuric acid: Similar structure but with a cyclooctyl group instead of a cyclohexyl group.
N-ethylguanidine; sulfuric acid: Contains an ethyl group instead of a cyclohexyl group.
N-methylguanidine; sulfuric acid: Contains a methyl group instead of a cyclohexyl group.
Uniqueness
N’'-cyclohexylguanidine; sulfuric acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The cyclohexyl group provides steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.
Eigenschaften
CAS-Nummer |
14948-93-7 |
|---|---|
Molekularformel |
C7H17N3O4S |
Molekulargewicht |
239.30 g/mol |
IUPAC-Name |
2-cyclohexylguanidine;sulfuric acid |
InChI |
InChI=1S/C7H15N3.H2O4S/c8-7(9)10-6-4-2-1-3-5-6;1-5(2,3)4/h6H,1-5H2,(H4,8,9,10);(H2,1,2,3,4) |
InChI-Schlüssel |
QIGNGLONSGDDTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N=C(N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B11721573.png)







![4,7-dichloro-1H-benzo[d][1,2,3]triazole](/img/structure/B11721615.png)
